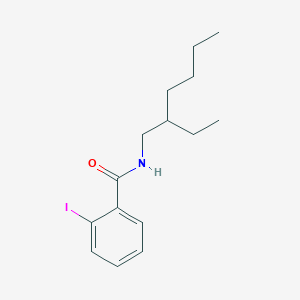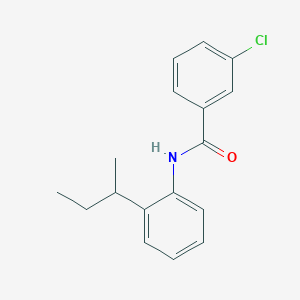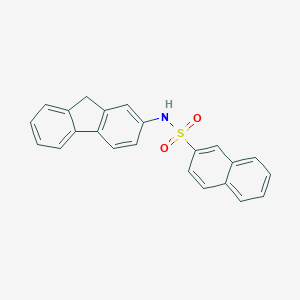
N-(9H-fluoren-2-yl)-2-naphthalenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(9H-fluoren-2-yl)-2-naphthalenesulfonamide, commonly referred to as FNAS, is a chemical compound that has gained significant attention in scientific research due to its unique properties. FNAS is a sulfonamide derivative that has been shown to possess a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of FNAS is not fully understood. However, it has been suggested that FNAS may act by inhibiting the activity of enzymes such as carbonic anhydrase and urease. FNAS has also been shown to inhibit the growth of some bacterial and fungal strains by disrupting the cell membrane.
Biochemical and Physiological Effects:
FNAS has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of several bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. FNAS has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, FNAS has been shown to have antioxidant properties by scavenging free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using FNAS in lab experiments is its unique properties, such as its fluorescent properties and antibacterial activity. FNAS can be used as a fluorescent probe for the detection of metal ions and in the development of biosensors. However, one limitation of using FNAS is its low solubility in water, which can make it difficult to use in aqueous solutions.
Orientations Futures
There are several future directions for the use of FNAS in scientific research. One area of research is the development of new biosensors for the detection of other biomolecules. FNAS can also be used in the development of new antibacterial and antifungal agents. Additionally, the mechanism of action of FNAS needs to be further studied to fully understand its biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of FNAS involves the reaction of 2-naphthylamine with 9H-fluorene-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography to obtain pure FNAS.
Applications De Recherche Scientifique
FNAS has been widely used in scientific research due to its unique properties. It has been shown to have antibacterial, antifungal, and anti-inflammatory properties. FNAS has also been used as a fluorescent probe for the detection of metal ions such as zinc and copper. Additionally, FNAS has been used in the development of biosensors for the detection of glucose and cholesterol.
Propriétés
Formule moléculaire |
C23H17NO2S |
|---|---|
Poids moléculaire |
371.5 g/mol |
Nom IUPAC |
N-(9H-fluoren-2-yl)naphthalene-2-sulfonamide |
InChI |
InChI=1S/C23H17NO2S/c25-27(26,21-11-9-16-5-1-2-6-17(16)15-21)24-20-10-12-23-19(14-20)13-18-7-3-4-8-22(18)23/h1-12,14-15,24H,13H2 |
Clé InChI |
KUZRYVQGPWKXPD-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)NS(=O)(=O)C4=CC5=CC=CC=C5C=C4 |
SMILES canonique |
C1C2=CC=CC=C2C3=C1C=C(C=C3)NS(=O)(=O)C4=CC5=CC=CC=C5C=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




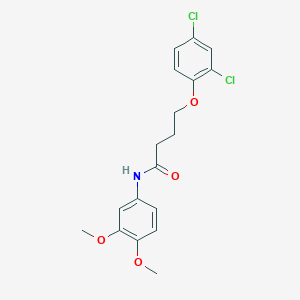
![N-[4-(dimethylamino)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B291007.png)
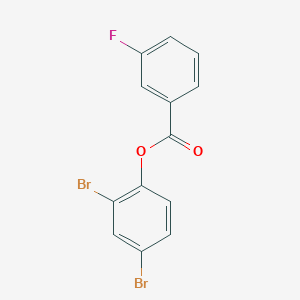
![N-[2-(butan-2-yl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B291011.png)

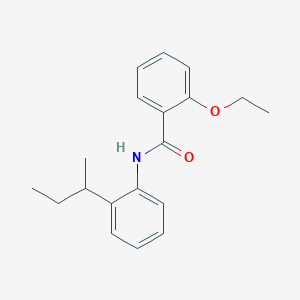
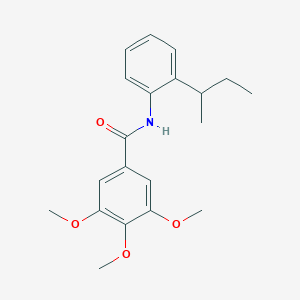
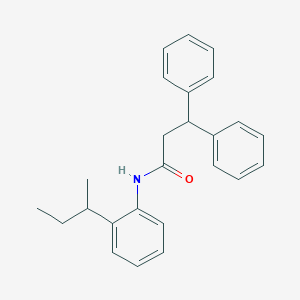
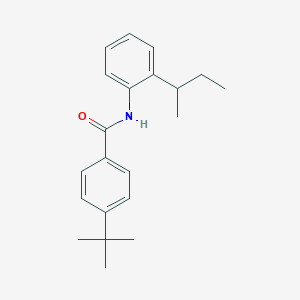
![N-[2-(butan-2-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B291017.png)
